Betamethasone 21-Acetate-d3

Quality Control Reference Standards LC-MS/MS

LC-MS/MS quantification of betamethasone 21-acetate is plagued by matrix effects and ionization variability when using non-isotopic internal standards. Betamethasone 21-Acetate-d3 is a co-eluting deuterated IS that corrects for these variations, ensuring assay precision and accuracy for regulatory bioanalysis. - Co-elution eliminates differential matrix effects and ionization suppression - ISO 17034 CRM with comprehensive CoA for method validation - 4-year shelf life supports long-term clinical and QC studies - Suitable for plasma, urine, and hair sample analysis in forensic and anti-doping labs

Molecular Formula C24H31FO6
Molecular Weight 437.5 g/mol
Cat. No. B15352205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetamethasone 21-Acetate-d3
Molecular FormulaC24H31FO6
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C
InChIInChI=1S/C24H31FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17-,18-,19-,21-,22-,23-,24-/m0/s1/i2D3
InChIKeyAKUJBENLRBOFTD-LBPIJHOPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Betamethasone 21-Acetate-d3: Deuterated Internal Standard


Betamethasone 21-Acetate-d3 is a deuterium-labeled analog of the synthetic glucocorticoid betamethasone 21-acetate, designed specifically for use as a stable isotope-labeled internal standard (SIL-IS) . This compound differs from its non-deuterated counterpart by the substitution of three hydrogen atoms with deuterium atoms on the 21-acetate moiety, resulting in a molecular weight shift of +3 Da (from 434.50 to 437.52 g/mol) . As a certified reference material (CRM) produced under ISO 17034 guidelines, it is supplied with a comprehensive Certificate of Analysis that verifies its identity, purity, and isotopic enrichment, making it suitable for the most stringent quantitative bioanalytical workflows [1].

Use context Stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS
Label Deuterated at 21-acetate (+3 Da shift)
Standard type ISO 17034 certified reference material (CRM)

Why Betamethasone 21-Acetate-d3 Is Irreplaceable


In LC-MS/MS quantification, the use of a non-isotopic internal standard (e.g., hydrocortisone acetate) or an unlabeled analog (betamethasone 21-acetate) introduces significant analytical variability due to differential ionization efficiency, matrix effects, and extraction recovery between the analyte and the internal standard [1]. A deuterated internal standard like Betamethasone 21-Acetate-d3 co-elutes with the target analyte, thereby experiencing an identical matrix environment and ionization suppression/enhancement, which corrects for these variations and dramatically improves assay precision and accuracy [2]. Substitution with a non-deuterated compound or a different corticosteroid fails to compensate for these LC-MS/MS-specific signal variations, leading to unreliable quantitative data and potential rejection of bioanalytical runs by regulatory bodies [3].

Co-elution & matrix effect
Co-elutes with analyte, matching matrix-induced ionization changes
Non-isotopic IS or unlabeled analog elutes differently, introducing matrix-effect bias
Regulatory method context
CRM traceability supports method validation documentation
Uncertified material may not meet review expectations for bioanalytical data integrity
Stability & lifecycle
4-year certified shelf-life reduces requalification
Unlabeled analog often has shorter expiry; more frequent retesting needed

Quantitative Evidence for Betamethasone 21-Acetate-d3


Certified Purity vs. Uncertified Standards

Betamethasone 21-Acetate-d3, when sourced as a Certified Reference Material (CRM) under ISO 17034, is provided with a stated purity of >95% and a 4-year expiry period, validated by multiple orthogonal analytical techniques including NMR, MS, HPLC, IR, and UV [1]. This is in direct contrast to standard analytical reagents, which often lack certified purity values, comprehensive characterization data, and a defined stability profile. For example, a standard laboratory reagent may simply state a purity range (e.g., '≥98%') without providing the rigorous multi-method validation or traceable uncertainty calculations required for regulatory bioanalysis [2].

Certified purity vs. uncertified
Class-level
CRM purity >95% validated by NMR, MS, HPLC, IR, UV; traceable to SI units vs. uncertified purity claim without orthogonal data
Supports certified reference material workflow
Multi-method certification reduces identity uncertainty
Quality Control Reference Standards LC-MS/MS

Matrix Effect Correction in Plasma vs. Hydrocortisone Acetate

In a study comparing internal standards for the quantification of betamethasone and its esters in human plasma, a deuterated internal standard (such as Betamethasone 21-Acetate-d3) was shown to effectively correct for signal suppression, maintaining accuracy within 100±15% across all QC levels [1]. In contrast, an earlier HPLC method using hydrocortisone acetate as a non-isotopic internal standard could not correct for differential extraction recovery or matrix-induced ionization effects, resulting in higher inter-assay variability and lower sensitivity [2]. Specifically, the use of hydrocortisone acetate led to a >20% bias in accuracy at low QC concentrations due to unequal matrix effects [2].

Matrix effect correction
Context-dependent
SIL-IS accuracy 100±15% at low QC; non-isotopic hydrocortisone acetate showed >20% bias under similar conditions
Supports matrix-effect correction in bioanalysis
Cross-study comparison; verify with own matrix and method
Bioanalysis Matrix Effects Method Validation

Certified Shelf-Life vs. Unlabeled Analogs

Betamethasone 21-Acetate-d3, when procured as a CRM, is assigned a 4-year expiry date based on rigorous stability monitoring studies [1]. This contrasts sharply with the typical stability profile of unlabeled Betamethasone 21-Acetate or other non-certified steroids, which are often assigned a 1-2 year expiry or require more frequent retesting . The certified 4-year stability is supported by real-time and accelerated stability testing data, providing users with confidence in long-term use without the need for frequent re-qualification, thereby reducing operational costs and minimizing the risk of using a degraded standard [1].

Shelf-life comparison
Class-level
4-year certified expiry (2–8°C) vs. typical 1–2 year for unlabeled analog
Supports long-term reference standard lifecycle
Based on real-time and accelerated stability data
Stability Studies Reference Material Management Regulatory Compliance

Comprehensive Characterization Data Package

Procurement of Betamethasone 21-Acetate-d3 as an ISO 17034 CRM includes a comprehensive Certificate of Analysis with spectral data (NMR, MS), chromatograms (HPLC), and physico-chemical characterization (IR, UV, water content, residue on ignition) [1]. This contrasts with the typical product specification sheet for a non-certified steroid, which may only list a single purity value and a molecular weight. For instance, a standard betamethasone 21-acetate vial might only be accompanied by a simple HPLC trace or a statement of '≥98% purity' without the supporting, orthogonal data required for definitive identity confirmation .

Characterization data
Class-level
CoA with NMR, MS, HPLC, IR, UV, water content, residue on ignition vs. basic purity statement only
Supports identity and purity documentation review
Orthogonal data required for definitive identity confirmation
Quality Control Method Validation Reference Standards

Co-Elution and Ionization Equivalence

A deuterium-labeled internal standard, such as Betamethasone 21-Acetate-d3, is designed to co-elute with its unlabeled counterpart (Betamethasone 21-Acetate) on reversed-phase LC columns due to identical chemical properties [1]. This co-elution ensures that both compounds experience the same matrix-induced ionization suppression or enhancement, which is critical for accurate quantification [2]. In contrast, a non-isotopic internal standard (e.g., a structurally related steroid) will elute at a different retention time and may experience a different matrix effect, leading to bias. The retention time difference between Betamethasone 21-Acetate and a typical alternative, like hydrocortisone acetate, is approximately 2-4 minutes under standard RP-HPLC conditions, meaning they do not share the exact same ionization environment [3].

Co-elution retention
Method context
ΔRT ~0 min (co-elution) for deuterated IS; hydrocortisone acetate elutes ~2–4 min later under typical RP conditions
Co-elution is fundamental for matrix-effect correction
LC-MS/MS method must confirm co-elution in own system
LC-MS/MS Method Development Internal Standards

Mass Shift for MS Discrimination

The +3 Da mass shift of Betamethasone 21-Acetate-d3 (MW 437.52) relative to the unlabeled analyte (MW 434.50) provides a distinct m/z difference that allows a triple quadrupole mass spectrometer to unequivocally distinguish between the analyte and the internal standard in the same injection . This is critical for avoiding cross-talk and ensuring accurate peak integration. In contrast, a non-isotopic internal standard relies on a different molecular formula and thus a different product ion spectrum, which may not share the same fragmentation efficiency or ionization behavior, leading to variable response ratios [1].

Mass shift for MS
Class-level
+3 Da shift (MW 437.52) with distinct MRM transitions; non-isotopic IS requires separate, potentially non-optimal fragmentation
Ensures identical ionization behavior for accurate quantification
Design avoids cross-talk; verify MRM transitions
LC-MS/MS Mass Spectrometry Internal Standards

Validated Applications of Betamethasone 21-Acetate-d3


Regulated Bioanalytical Method Validation

This compound is the optimal internal standard for developing and validating LC-MS/MS methods intended for the quantification of betamethasone 21-acetate in human plasma, serum, or urine for regulatory submission to the FDA or EMA. Its use as a co-eluting SIL-IS directly addresses the stringent requirements for accuracy, precision, and matrix effect assessment outlined in bioanalytical method validation guidelines [1]. The certified purity and long-term stability of the ISO 17034 CRM support the documentation and lifecycle management of the method, ensuring reliable data generation across multi-year clinical trials [2].

Pharmaceutical Quality Control and Impurity Profiling

Betamethasone 21-Acetate-d3 serves as a high-purity, well-characterized reference standard for the identification and quantification of betamethasone 21-acetate in active pharmaceutical ingredients (APIs) and finished drug products. Its comprehensive Certificate of Analysis, including NMR and MS spectral data, provides the definitive identity and purity confirmation required for compendial testing (e.g., USP, EP) and for establishing impurity profiles [3]. The compound's extended 4-year shelf-life reduces the need for frequent re-qualification, making it cost-effective for long-term QC operations [4].

Forensic Toxicology and Doping Control Analysis

In forensic and anti-doping laboratories, where the definitive identification and quantification of synthetic corticosteroids like betamethasone esters is critical, Betamethasone 21-Acetate-d3 is used as an internal standard to ensure the highest confidence in results. The co-elution and identical ionization properties of the deuterated standard correct for the complex matrix effects encountered in urine and hair samples, thereby minimizing the risk of false negatives or positives [5]. The availability of certified, traceable material is essential for the legal defensibility of analytical findings in these high-stakes applications [3].

Preclinical Pharmacokinetics and Metabolite Identification

This compound is used as a tracer and internal standard in preclinical studies to investigate the metabolic fate and pharmacokinetic profile of betamethasone 21-acetate in animal models . The +3 Da mass shift allows researchers to differentiate the parent drug from its deuterated analog and to track the formation of metabolites without isotopic interference, providing clear, quantitative data on absorption, distribution, metabolism, and excretion (ADME) [6].

Application
Selection Property
Validation Focus
Bioanalytical method validation research
Co-eluting SIL-IS with certified purity
Accuracy and matrix-effect assessment
Pharmaceutical QC research
Comprehensive characterization data
Identity and purity confirmation
Forensic research sample analysis
Traceable certified material
Matrix-effect correction and analyte identification
Preclinical ADME research
+3 Da mass shift for analyte discrimination
Metabolic pathway and exposure profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Betamethasone 21-Acetate-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.